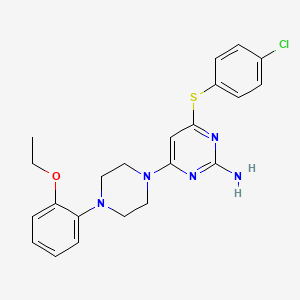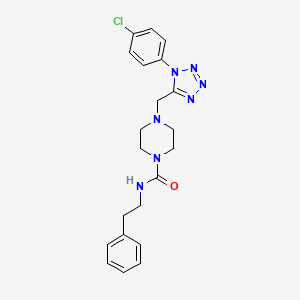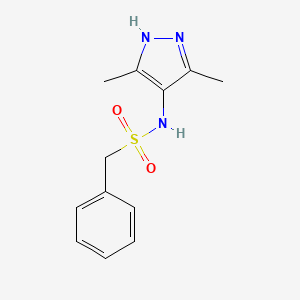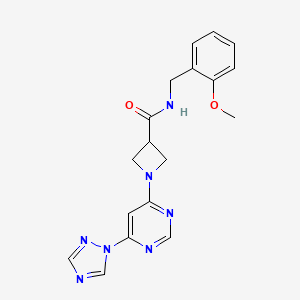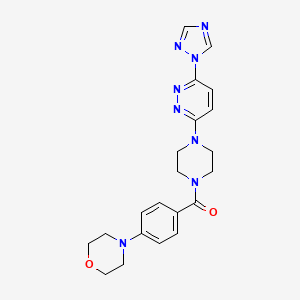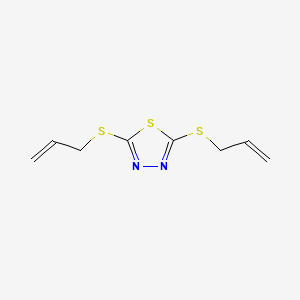
2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole (BPS-TD) is a heterocyclic compound that has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. BPS-TD is a sulfur-containing compound that exhibits remarkable biological activity and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Corrosion Inhibition
A study conducted by Kaya et al. (2016) employed density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives, including 2,5-bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole, against corrosion of iron. The quantum chemical parameters such as the highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and energy gap were calculated to understand the strength of interactions between the metal surface and these molecules. The theoretical data obtained showed good agreement with previously reported experimental inhibition efficiency results, suggesting the potential application of these derivatives in corrosion inhibition (Kaya et al., 2016).
Antitrypanosomal Activity
Das et al. (1980) synthesized a series of thiadiazole derivatives, including 2,5-bis(4-guanylphenyl)-1,3,4-thiadiazole, and evaluated their activity against Trypanosoma rhodesiense in mice. The compounds exhibited significant antitrypanosomal activity, producing cures at a low dosage level, which is comparable to known antitrypanosomal drugs. This study highlights the potential of thiadiazole derivatives in the development of new treatments for trypanosomiasis (Das et al., 1980).
Ligand Synthesis for Organometallic Materials
Ardan et al. (2017) investigated the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles, including this compound, with respect to transition metal ions, leading to the synthesis of new crystalline copper(I) π-complexes. These complexes were characterized by single-crystal X-ray diffraction and IR spectroscopy, revealing their potential as precursors for the crystal engineering of organometallic materials. The study underscores the versatility of thiadiazole derivatives in materials chemistry (Ardan et al., 2017).
Liquid Crystalline Properties
Chmovzh et al. (2021) synthesized 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, a compound structurally similar to this compound, and explored its potential as a compound with liquid crystalline properties. The structural analysis and synthesis route of this compound provide insights into the development of materials with specialized properties, such as liquid crystals, using thiadiazole derivatives (Chmovzh et al., 2021).
Propriétés
IUPAC Name |
2,5-bis(prop-2-enylsulfanyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S3/c1-3-5-11-7-9-10-8(13-7)12-6-4-2/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUAQOKMKJTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100377-90-0 |
Source


|
| Record name | bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)
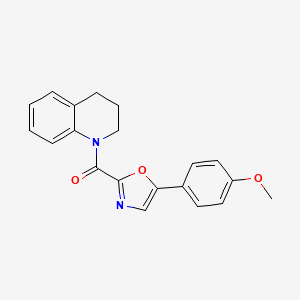
![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)

![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)
